

3-Chloro-2-nitropyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-2-nitropyridine

Cat. No.: B1348776

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **3-Chloro-2-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Chloro-2-nitropyridine**, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.^[1] Its utility stems from the presence of both a chloro and a nitro group on the pyridine ring, making it a versatile building block in organic synthesis. ^{[1][2]} The electron-withdrawing nature of the nitro group at the 2-position activates the chlorine atom at the 3-position for nucleophilic substitution reactions, allowing for the introduction of various functional groups.^[2]

Core Physical and Chemical Properties

The physical and chemical characteristics of **3-Chloro-2-nitropyridine** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
Molecular Formula	C5H3ClN2O2	[1][3][4][5]
Molecular Weight	158.54 g/mol	[1][2][3][4]
Appearance	Light yellow to yellow to green powder/crystal	[3][6]
Melting Point	90-91 °C	[3]
88.0 to 93.0 °C	[6]	
70-72 °C	[4]	
Boiling Point (Predicted)	279.1 ± 20.0 °C	[2][3]
Density (Predicted)	1.489 ± 0.06 g/cm³	[2][3]
Solubility	Soluble in Methanol, Ethanol, Acetone	[2][3][4]
Flash Point	122.6 °C	[3]
Vapor Pressure	0.00696 mmHg at 25 °C	[3]
Refractive Index	1.587	[3]
pKa (Predicted)	-4.87 ± 0.22	[3]
CAS Number	54231-32-2	[1][2][3][7]

Experimental Protocols

While specific experimental protocols for the determination of each physical property are not detailed in the provided literature, a representative experimental protocol for the synthesis of **3-Chloro-2-nitropyridine** is described below. The characterization of the resulting product would involve standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis of 3-Chloro-2-nitropyridine from 3-Amino-2-nitropyridine via Continuous Flow Reaction

This method utilizes a diazotization reaction followed by substitution with a chloride ion.

Continuous flow manufacturing offers advantages in safety, consistency, and scalability over traditional batch processing.[\[2\]](#)

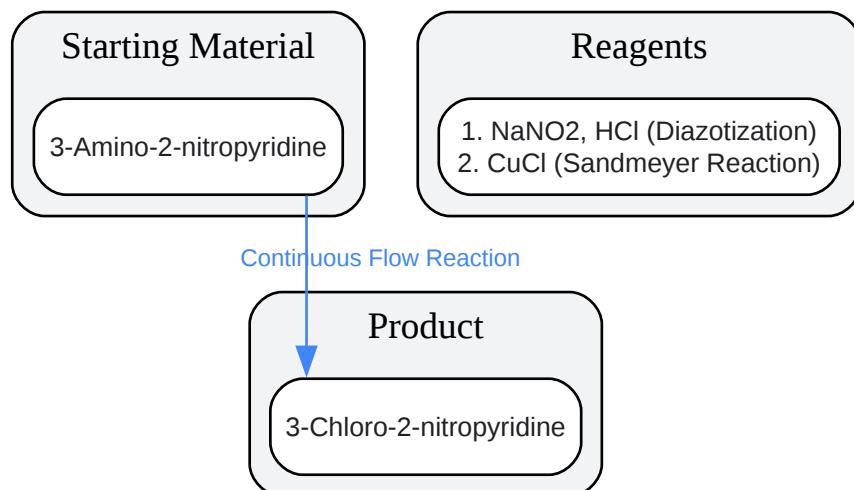
Objective: To synthesize **3-Chloro-2-nitropyridine** from 3-amino-2-nitropyridine.

Materials:

- 3-Amino-2-nitropyridine
- Sodium nitrite
- Hydrochloric acid
- Copper(I) chloride (catalyst, if necessary)
- Solvent (e.g., water, acetonitrile)
- Continuous flow reactor system

Procedure:

- Preparation of Reagent Streams:
 - Prepare a solution of 3-amino-2-nitropyridine in a suitable solvent.
 - Prepare an aqueous solution of sodium nitrite.
 - Prepare a solution of hydrochloric acid.
- Reaction Setup:
 - Set up the continuous flow reactor with appropriate pumps, tubing, and a temperature-controlled reaction coil.
 - Ensure the system is clean and free of contaminants.
- Diazotization:


- The solution of 3-amino-2-nitropyridine and the hydrochloric acid solution are pumped into a T-mixer to generate the corresponding amine salt in situ.
- This stream is then mixed with the sodium nitrite solution in a subsequent T-mixer to form the diazonium salt. This step is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
- Sandmeyer Reaction (Substitution):
 - The stream containing the diazonium salt is then introduced into a heated reaction coil, often in the presence of a copper(I) chloride catalyst, to facilitate the substitution of the diazonium group with a chloride ion.
- Work-up and Purification:
 - The output from the reactor is collected.
 - The product is extracted with a suitable organic solvent.
 - The organic layer is washed, dried, and the solvent is removed under reduced pressure.
 - The crude product is then purified, typically by recrystallization from a solvent like ethanol or acetonitrile, to yield pure **3-Chloro-2-nitropyridine**.^[2]

Characterization:

- Melting Point: Determined using a standard melting point apparatus.
- Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the structure of the compound.^[2]
- Purity: Assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).^[2]

Illustrative Workflow

The following diagram illustrates the synthetic pathway for **3-Chloro-2-nitropyridine** as described in the experimental protocol.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-2-nitropyridine | 54231-32-2 | Benchchem [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbino.com]
- 5. 3-Chloro-2-nitropyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 3-Chloro-2-nitropyridine | 54231-32-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 3-Chloro-2-nitropyridine - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [3-Chloro-2-nitropyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1348776#3-chloro-2-nitropyridine-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com